Methyl 2-iodo-5-methylbenzoate

Organometallic Chemistry Catalysis Cross-Coupling

Methyl 2-iodo-5-methylbenzoate (CAS 103440-52-4) is an aryl iodide ester belonging to the benzoate class. It serves as a key synthetic intermediate in organic and medicinal chemistry due to its capacity to undergo cross-coupling reactions via the iodine substituent.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 103440-52-4
Cat. No. B010209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-iodo-5-methylbenzoate
CAS103440-52-4
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)C(=O)OC
InChIInChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
InChIKeyDHYMLHOXGMUIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Iodo-5-Methylbenzoate (CAS 103440-52-4) as a Versatile Aryl Iodide Building Block for Cross-Coupling and Medicinal Chemistry


Methyl 2-iodo-5-methylbenzoate (CAS 103440-52-4) is an aryl iodide ester belonging to the benzoate class . It serves as a key synthetic intermediate in organic and medicinal chemistry due to its capacity to undergo cross-coupling reactions via the iodine substituent [1]. Physicochemical properties include a molecular weight of 276.07 g/mol, a density of 1.674 g/mL at 25 °C, and a refractive index of n20/D 1.596 . The compound is a liquid with a logP of approximately 2.39, indicating moderate lipophilicity [2]. Its primary utility derives from the reactivity of the aryl iodide moiety, which participates in oxidative addition with transition metal catalysts, enabling C–C bond formation [1].

Why Methyl 2-Iodo-5-Methylbenzoate Cannot Be Replaced by Bromo or Chloro Analogs in Cross-Coupling-Intensive Syntheses


Generic substitution among aryl halides is not viable due to significant differences in reactivity governed by the C–X bond strength and the rate of oxidative addition [1]. Aryl iodides, such as methyl 2-iodo-5-methylbenzoate, undergo oxidative addition to Pd(0) complexes substantially faster than their bromo and chloro counterparts [2]. Kinetic studies demonstrate that ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides, even when steric effects are considered [3]. Furthermore, the unique physicochemical properties—including higher density (1.674 vs. 1.433 g/mL for the bromo analog) and distinct lipophilicity (logP ~2.39 vs. ~2.54 for the bromo analog)—directly influence compound handling, purification, and partitioning in biphasic reaction systems . These quantifiable differences preclude direct substitution and underscore the need for evidence-based selection of the iodo derivative for optimized synthetic workflows.

Quantitative Differentiation Evidence for Methyl 2-Iodo-5-Methylbenzoate Versus Closest Analogs


Superior Oxidative Addition Kinetics vs. Bromo Analog in Pd-Catalyzed Cross-Coupling

Aryl iodides undergo oxidative addition to Pd(0) complexes more rapidly than aryl bromides. Kinetic studies on ortho-substituted aryl halides show that ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides, even under steric hindrance [1]. While direct kinetic data for methyl 2-iodo-5-methylbenzoate are not available, class-level inference from structurally related aryl halides indicates a significantly lower activation barrier for the C–I bond compared to C–Br, translating to faster reaction rates and higher yields under milder conditions.

Organometallic Chemistry Catalysis Cross-Coupling

Higher Density for Facilitated Liquid-Liquid Extraction and Purification

Methyl 2-iodo-5-methylbenzoate exhibits a density of 1.674 g/mL at 25 °C . In contrast, the bromo analog (methyl 2-bromo-5-methylbenzoate) has a density of approximately 1.433 g/mL . The chloro analog (methyl 2-chloro-5-methylbenzoate) is expected to have an even lower density (~1.2 g/mL). The higher density of the iodo compound facilitates phase separation in aqueous-organic extractions, improving product recovery and purity during workup.

Process Chemistry Separation Science Physical Properties

Moderated Lipophilicity (logP) for Optimized Partitioning in Biphasic Reactions

The calculated logP for methyl 2-iodo-5-methylbenzoate is 2.3862 [1], while the bromo analog has a logP of 2.5441 and the chloro analog has a logP of 2.4350 [2]. The iodo compound thus possesses slightly lower lipophilicity than the bromo analog, which may influence partitioning in biphasic reaction mixtures or membrane permeability in biological assays. This quantifiable difference can be critical when optimizing reaction conditions or evaluating a compound's drug-likeness.

Medicinal Chemistry Physicochemical Properties ADME

Enhanced Refractive Index as a Quality Control Marker

The refractive index of methyl 2-iodo-5-methylbenzoate is n20/D 1.596 . This value is significantly higher than that of the bromo analog (approximately n20/D 1.55) [1] and the chloro analog (n20/D ~1.52). The elevated refractive index is a consequence of the highly polarizable iodine atom and serves as a rapid, non-destructive quality control parameter to confirm compound identity and purity.

Analytical Chemistry Quality Control Spectroscopy

Procurement-Driven Application Scenarios for Methyl 2-Iodo-5-Methylbenzoate


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis in Drug Discovery

In medicinal chemistry, methyl 2-iodo-5-methylbenzoate is employed as an electrophilic partner in Suzuki-Miyaura couplings to construct biaryl scaffolds [1]. The high reactivity of the aryl iodide moiety ensures efficient coupling with a wide range of boronic acids, even under mild conditions, enabling rapid library synthesis for structure-activity relationship (SAR) studies [2]. The compound's higher density facilitates straightforward purification by extraction, a key consideration in high-throughput synthesis workflows.

Precursor to 5-Methyl-2-Substituted Benzoic Acid Derivatives via Heck Reaction

The iodine substituent can be exploited in Heck reactions to introduce alkenyl groups at the ortho position, providing access to 2-alkenyl-5-methylbenzoates [3]. These intermediates are valuable in the synthesis of more complex molecules, including potential pharmaceutical agents. The reactivity advantage of the aryl iodide over the bromide allows for lower catalyst loadings and shorter reaction times, improving process economy.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The iodine atom can serve as a site for further functionalization or as a heavy atom for X-ray contrast in materials science [4]. Methyl 2-iodo-5-methylbenzoate can be incorporated into porous frameworks, where its unique electronic and steric properties influence framework topology and guest interactions. The quantifiable differences in density and refractive index compared to bromo/chloro analogs allow for tailored material properties.

Synthesis of Radiolabeled Tracers for Positron Emission Tomography (PET)

Aryl iodides are valuable precursors for the introduction of radioisotopes, such as iodine-124 or carbon-11, via halogen exchange or cross-coupling [5]. Methyl 2-iodo-5-methylbenzoate provides a convenient starting point for the preparation of 124I-labeled analogs for PET imaging studies. The well-defined physicochemical properties (logP, density) facilitate predictable radiochemical purification and formulation.

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